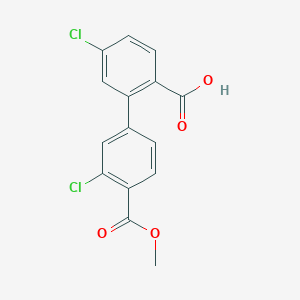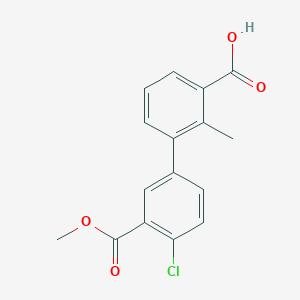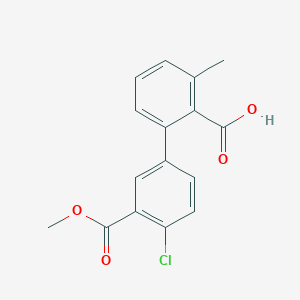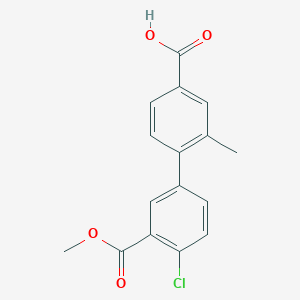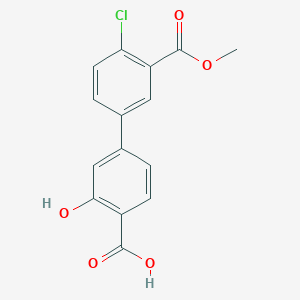
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% (2CMBFBA-95%) is a synthetic compound with potential applications in scientific research. This compound has been studied for its ability to act as an inhibitor of several enzymes and proteins, as well as its ability to affect biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2CMBFBA-95% has been studied for its ability to act as an inhibitor of several enzymes and proteins, such as protein kinase C (PKC), tyrosine kinase, and cyclooxygenase-2 (COX-2). It has also been studied for its ability to affect biochemical and physiological processes, such as cell proliferation and apoptosis. In addition, 2CMBFBA-95% has been studied for its potential application in the treatment of certain diseases, such as cancer and inflammation.
Mecanismo De Acción
2CMBFBA-95% acts as an inhibitor of several enzymes and proteins, including PKC, tyrosine kinase, and COX-2. The compound binds to the active sites of these enzymes and proteins, which prevents them from functioning properly. This, in turn, affects the biochemical and physiological processes that these enzymes and proteins are involved in, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
2CMBFBA-95% has been studied for its ability to affect biochemical and physiological processes, such as cell proliferation and apoptosis. In particular, the compound has been shown to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Additionally, 2CMBFBA-95% has been studied for its potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2CMBFBA-95% has several advantages for use in lab experiments. The compound is relatively easily synthesized and is relatively stable in solution. Additionally, the compound has a low toxicity, making it safe to use in lab experiments. However, there are some limitations to using 2CMBFBA-95% in lab experiments. The compound is not very soluble in water, making it difficult to use in some types of experiments. Additionally, the compound is not very effective at low concentrations, making it necessary to use higher concentrations in order to achieve the desired effects.
Direcciones Futuras
The potential applications of 2CMBFBA-95% are still being studied. Some potential future directions include further research into the compound’s ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Additionally, further research could be conducted into the compound’s potential anti-inflammatory effects. Additionally, further research could be conducted into the potential applications of 2CMBFBA-95% in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research could be conducted into the potential applications of 2CMBFBA-95% in the development of new drugs and therapeutic agents.
Métodos De Síntesis
2CMBFBA-95% is synthesized through a reaction between 4-chloro-3-methoxybenzaldehyde and 5-fluorobenzoic acid. The reaction is conducted in a solvent, such as ethanol, and catalyzed by a base, such as sodium hydroxide. The reaction takes place at a temperature of 80-90°C for a period of 2-3 hours, and the resulting product is a white crystalline solid.
Propiedades
IUPAC Name |
2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)12-6-8(2-5-13(12)16)10-4-3-9(17)7-11(10)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYILJPCHYQFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692035 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid | |
CAS RN |
1261995-14-5 |
Source


|
| Record name | 4'-Chloro-4-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


